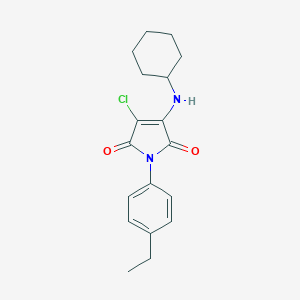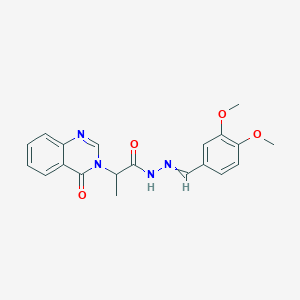![molecular formula C11H12ClN3S B255266 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea, also known as CPMEPTU, is a chemical compound that has gained significant attention in scientific research. CPMEPTU is a thiourea derivative that has been synthesized using various methods and has shown promising results in various biological applications.
作用機序
The mechanism of action of 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea is not fully understood, but studies suggest that it may act by inhibiting various enzymes and signaling pathways involved in cancer growth and inflammation. 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Additionally, 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects:
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has been shown to have various biochemical and physiological effects. Studies have demonstrated that 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea can induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells. 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has also been shown to reduce oxidative stress and inflammation in various biological systems.
実験室実験の利点と制限
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has several advantages for lab experiments. It has been synthesized using various methods, and high yields can be obtained. Additionally, 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has been extensively studied for its biological applications, and its mechanism of action is well-understood. However, 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has limitations in terms of its solubility in water, which can affect its bioavailability and efficacy in biological systems.
将来の方向性
For 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea research include investigating its potential as a therapeutic agent, elucidating its mechanism of action, and optimizing its synthesis and formulation for improved bioavailability and efficacy.
合成法
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with propargylamine and ammonium thiocyanate. The reaction mixture is then treated with sodium hydroxide to obtain 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea. Another method involves the reaction of 2-chlorobenzaldehyde with propargylamine and potassium thiocyanate, followed by treatment with hydrochloric acid to obtain 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea. These methods have been optimized to obtain high yields of 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea and have been used in various scientific research studies.
科学的研究の応用
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has been extensively studied for its biological applications. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has also shown anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of inflammatory cytokines. Additionally, 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has shown neuroprotective properties, with studies demonstrating its ability to protect neurons from oxidative stress-induced damage.
特性
製品名 |
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea |
|---|---|
分子式 |
C11H12ClN3S |
分子量 |
253.75 g/mol |
IUPAC名 |
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H12ClN3S/c1-2-7-13-11(16)15-14-8-9-5-3-4-6-10(9)12/h2-6,8H,1,7H2,(H2,13,15,16)/b14-8- |
InChIキー |
AQOSJGSRDFCSFV-ZSOIEALJSA-N |
異性体SMILES |
C=CCNC(=S)N/N=C\C1=CC=CC=C1Cl |
SMILES |
C=CCNC(=S)NN=CC1=CC=CC=C1Cl |
正規SMILES |
C=CCNC(=S)NN=CC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B255184.png)

![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)
![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)
![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)
![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)
![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)
![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)
![N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)
![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)